molecular formula C18H22ClN3O2 B5568453 N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide

N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide

Cat. No.: B5568453
M. Wt: 347.8 g/mol
InChI Key: KIZFKWSRDVEIKW-UHFFFAOYSA-N
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Description

N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide, also known as JNJ-38518168, is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic effects. This compound belongs to the class of drugs known as CB1 inverse agonists, which have been shown to have a variety of applications in the treatment of various diseases. In

Scientific Research Applications

Synthesis of Biological Agents

The compound has been utilized in the synthesis of new chemical entities with potential biological activities. For instance, the synthesis of tetrahydropyrimidine-thiones and thiazolo[3,2-a]pyrimidine derivatives as potential biological agents involves compounds structurally related to N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide. These compounds have shown significant inhibition on bacterial and fungal growth, suggesting their potential in antimicrobial applications (Akbari et al., 2008).

Antitumor Properties

Research has also explored the antitumor properties of similar compounds. A study on the synthesis and chemistry of imidazotetrazine derivatives, which are structurally related, found that certain compounds exhibited curative activity against leukemia, indicating a potential for antitumor applications (Stevens et al., 1984).

Polymer Science

In polymer science, derivatives of N-methyl-substituted aromatic polyamides, which are related to the compound , have been studied. These polyamides have shown improved thermal stability and good solubility in chlorinated solvents, suggesting applications in materials science (Greenwood et al., 1980).

Docking Studies and Crystal Structure Analysis

The compound's analogs have been used in docking studies and crystal structure analysis to understand molecular interactions, such as in the study of tetrazole derivatives. These studies are crucial for drug development and understanding enzyme inhibition (Al-Hourani et al., 2015).

Herbicidal Applications

Research has been conducted on derivatives for use as herbicides. For example, certain aminoacrylates related to this compound have been synthesized and exhibited good herbicidal activities, highlighting their potential in agricultural applications (Wang et al., 2004).

Properties

IUPAC Name

N-[[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-methylazepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-22-10-6-2-3-9-16(22)18(23)20-12-13-11-17(24-21-13)14-7-4-5-8-15(14)19/h4-5,7-8,11,16H,2-3,6,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZFKWSRDVEIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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